(S)-Methyl 3-Aminopentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-3-aminopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-5(7)4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSLIPZQSYMYNW-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthesis of S Methyl 3 Aminopentanoate and Its Stereoisomers
Chemoenzymatic Approaches to Enantiopure Aminopentanoates
Chemoenzymatic synthesis leverages the high selectivity of enzymes for stereocontrolled transformations, often combined with traditional chemical reactions to construct complex molecules. nih.gov Transaminases (TAs), in particular, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.
One notable study demonstrated the use of an (S)-selective ω-transaminase from Burkholderia vietnamiensis ((S)-TA HBV) for the production of optically pure (S)-configured amino acids and esters. cas.cn This enzyme effectively catalyzed the asymmetric amino transfer from an amine donor to various keto esters. Specifically, the synthesis of (S)-3-aminopentanoic acid ethyl ester was achieved with an enantiomeric excess (ee) of over 99% by reacting ethyl propionylacetate with (S)-1-methylbenzylamine as the amine donor. cas.cn This biocatalytic approach represents a direct and highly efficient route to the target compound's ethyl ester analogue, which can be readily transesterified to the methyl ester if required.
Similarly, other research has identified novel (R)-selective TAs that show activity toward keto esters like ethyl propionylacetate, enabling access to the corresponding (R)-enantiomer, (R)-3-aminopentanoic acid ethyl ester, with greater than 99% ee. cas.cn The combination of chemical steps, such as the synthesis of the keto ester precursor, with a key enzymatic amination step highlights the power of chemoenzymatic cascades. nih.govcsic.es
| Enzyme | Substrate | Amine Donor | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (S)-TA from Burkholderia vietnamiensis | Ethyl propionylacetate | (S)-1-methylbenzylamine | (S)-3-Aminopentanoic acid ethyl ester | >99% | cas.cn |
| (R)-TAs (e.g., from Fusarium oxysporum) | Ethyl propionylacetate | (R)-1-phenylethylamine | (R)-3-Aminopentanoic acid ethyl ester | >99% | cas.cn |
Organocatalytic Strategies for Asymmetric Aminoalkylation
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative for asymmetric synthesis. rsc.org The asymmetric Mannich reaction is a powerful strategy for forming carbon-carbon bonds to produce chiral β-amino esters and ketones. nih.govacs.org
Researchers have developed highly effective organocatalytic systems for this purpose. For instance, a chiral bifunctional thiourea (B124793) catalyst derived from (R,R)-cyclohexyldiamine has been used to catalyze the Mannich reaction between 3-indolinone-2-carboxylates and N-Boc-benzaldimines. nih.gov This method yields chiral β-amino esters in good yields and with excellent enantiomeric excesses, reaching up to 99%. nih.gov While this example uses a cyclic β-ketoester, the principle is broadly applicable to acyclic substrates relevant to the synthesis of (S)-Methyl 3-aminopentanoate by reacting a ketene (B1206846) silyl (B83357) acetal (B89532) derived from a pentanoate precursor with a suitable imine.
Another innovative organocatalytic approach involves the use of chiral halonium salts. A binaphthyl-based chiral halonium salt was shown to be a powerful halogen-bond donor, effectively catalyzing the Mannich reaction to construct β-amino cyanoesters with contiguous tetrasubstituted carbon stereocenters with up to 86% ee. beilstein-journals.org These products serve as versatile intermediates that can be converted to the desired β-amino esters.
Furthermore, a trichlorosilane-mediated reduction of β-enamino esters has been described as a metal-free, organocatalytic procedure. rsc.orgcore.ac.uk This method provides a valid alternative to metal-catalyzed hydrogenations for accessing chiral β-amino esters. rsc.org
| Catalyst Type | Reaction | Key Features | Stereoselectivity | Reference |
|---|---|---|---|---|
| Chiral Bifunctional Thiourea | Asymmetric Mannich Reaction | Addition of β-ketoesters to N-Boc-aldimines. | Up to 99% ee | nih.gov |
| Chiral Halonium Salt | Asymmetric Mannich Reaction | Forms β-amino cyanoesters with contiguous stereocenters. | Up to 86% ee | beilstein-journals.org |
| Metal-free catalyst with Trichlorosilane | Reduction of β-enamino esters | Metal-free alternative to hydrogenation. | High stereoselectivity | rsc.orgcore.ac.uk |
Metal-Catalyzed Asymmetric Hydrogenation Routes to Chiral Amines and Esters
Transition metal-catalyzed asymmetric hydrogenation is one of the most robust and widely used methods for the synthesis of chiral molecules, including β-amino acids. hilarispublisher.comajchem-b.comresearchgate.netrsc.org This approach typically involves the hydrogenation of prochiral enamines or β-amidoacrylates using a chiral transition metal complex.
Catalysts based on rhodium (Rh), ruthenium (Ru), and iridium (Ir) paired with chiral phosphine (B1218219) ligands are highly effective. ajchem-b.comnih.govbohrium.com For example, the Rh-catalyzed asymmetric hydrogenation of β-(acylamino) acrylate (B77674) derivatives is a reliable method for producing β-amino acids. hilarispublisher.comajchem-b.com To synthesize this compound, a suitable substrate would be methyl (Z)-3-acetamido-2-pentenoate. Hydrogenation of such substrates using catalysts like Rh-DuPHOS can achieve excellent enantioselectivities, often up to 99% ee. researchgate.net
The choice of substrate configuration, protecting groups, and reaction conditions significantly influences both conversion and enantioselectivity. researchgate.net Research on the synthesis of β²-amino acids, which are structurally related, has shown that Rhodium catalysts bearing DuPHOS-type ligands are highly efficient for the hydrogenation of β-substituted α-aminomethylacrylates, achieving up to 99% ee. researchgate.net Another study detailed the diastereoselective synthesis of a 4-aminopentanoic acid derivative via a Ru-Mandyphos catalyzed hydrogenation, demonstrating the industrial relevance and scalability of this methodology. researchgate.net
| Metal | Chiral Ligand Family | Substrate Type | Key Advantages | Typical ee | Reference |
|---|---|---|---|---|---|
| Rhodium (Rh) | DuPHOS, BPE | β-(Acylamino)acrylates, Enamides | High efficiency and enantioselectivity. | Up to 99% | researchgate.net |
| Ruthenium (Ru) | BINAP, Mandyphos | β-Ketoesters, Enamides | Scalable, effective for dynamic kinetic resolution. | High | nih.govresearchgate.net |
| Iridium (Ir) | MeO-BIPHEP, SEGPHOS | Imines, Unfunctionalized Olefins | Highly efficient for N-containing heterocycles. | Up to 96% | ajchem-b.com |
Diastereoselective Syntheses via Chiral Auxiliary Methodologies
The use of a chiral auxiliary is a classical yet powerful strategy to induce stereoselectivity. In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct a subsequent reaction, after which the auxiliary is removed.
A prominent method involves the use of N-tert-butanesulfinyl imines, derived from Ellman's chiral tert-butanesulfinamide. osi.lv The addition of ester enolates to these chiral sulfinyl imines proceeds with high diastereoselectivity to afford N-sulfinyl-β-amino ester products. nih.gov For the synthesis of this compound, the titanium enolate of methyl acetate (B1210297) could be added to (R)-N-tert-butanesulfinyl-1-propylimine. The sulfinyl group can then be readily cleaved under acidic conditions to yield the desired product. nih.gov
Another effective auxiliary is (S,S)-(+)-pseudoephedrine. It can be used to form an α,β-unsaturated amide, which then undergoes a diastereoselective conjugate addition of a nitrogen nucleophile (aza-Michael reaction). nih.gov The resulting β-amino amide adducts are obtained in good yields and high enantioselectivities and can be subsequently converted to the corresponding β-amino esters. nih.gov
A trichlorosilane-mediated reduction of N-benzyl enamines has also been successfully performed using an inexpensive chiral auxiliary, achieving total control of stereoselectivity in many cases. rsc.orgrsc.org
| Chiral Auxiliary | Key Reaction | Substrate | Diastereoselectivity | Reference |
|---|---|---|---|---|
| (R)-tert-Butanesulfinamide | Enolate addition to sulfinyl imine | (R)-N-tert-butanesulfinyl-1-propylimine | High (often >95:5 dr) | nih.gov |
| (S,S)-(+)-Pseudoephedrine | Aza-Michael Reaction | α,β-Unsaturated amides | Good | nih.gov |
| Various inexpensive auxiliaries | Trichlorosilane-mediated reduction | N-benzyl enamines | High to total control | rsc.orgrsc.org |
De Novo Asymmetric Synthesis from Achiral Precursors
De novo asymmetric synthesis refers to the construction of a chiral molecule from simple, achiral starting materials, where the chirality is introduced during the synthetic sequence rather than being derived from a chiral starting material. nih.govmdpi.com Many of the aforementioned catalytic methods can be considered de novo syntheses.
For example, the organocatalytic asymmetric Mannich reaction builds the β-amino ester scaffold from three achiral components: an aldehyde, an amine (or ammonia (B1221849) equivalent), and a ketone or ester enolate equivalent. nih.gov Similarly, the metal-catalyzed asymmetric hydrogenation of a prochiral enamine or β-amidoacrylate, which is itself synthesized from achiral precursors, is a prime example of a de novo approach. researchgate.net
A specific conceptual route to this compound could start with propionaldehyde. An asymmetric biomimetic transamination, catalyzed by a quinine-derived chiral base, could convert a corresponding α-keto ester into the α-amino ester, which could then be elaborated. rsc.org Alternatively, the direct asymmetric hydroaminomethylation of an alkene like 1-butene, while challenging, represents a highly atom-economical de novo strategy for accessing chiral amines. These methods underscore the power of modern catalysis to create stereocenters from fundamental achiral building blocks with high efficiency and stereocontrol.
Resolution Techniques for Enantiomeric Enrichment of β-Amino Esters
Kinetic resolution is a widely applied technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential reaction rate of the two enantiomers with a chiral catalyst or reagent.
Enzymatic kinetic resolution is particularly common for β-amino esters. dntb.gov.uaresearchgate.netmdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently employed to catalyze the enantioselective acylation of the amino group or the hydrolysis of the ester group. cdnsciencepub.comresearchgate.net One study specifically investigated the CAL-B-catalyzed reactions of various β-amino esters, including ethyl 3-aminopentanoate. cdnsciencepub.com In these resolutions, one enantiomer reacts preferentially, leaving the other, less reactive enantiomer in high enantiomeric excess. For example, in a lipase-catalyzed acylation with an acyl donor like butyl butanoate, the (R)-enantiomer might be acylated faster, allowing for the isolation of unreacted (S)-ethyl 3-aminopentanoate with high ee. cdnsciencepub.comresearchgate.net
Other resolution strategies exist beyond enzymes. A highly efficient kinetic resolution of chiral amines via Pd-catalyzed C–H iodination has been developed, showing selectivities up to 244. nih.gov This method is compatible with β-amino acids and could be adapted for their esters. nih.gov Additionally, a bienzymatic system combining a transaminase and an amino acid oxidase can be used for the kinetic resolution of racemic amines to yield products with excellent enantiomeric excess (99%). nih.gov
| Method | Catalyst/Enzyme | Reaction Type | Substrate Example | Result | Reference |
|---|---|---|---|---|---|
| Enzymatic Resolution | Candida antarctica Lipase B (CAL-B) | Acylation / Alcoholysis | Ethyl 3-aminopentanoate | Successful resolution with E > 100 for N-acylated esters. | cdnsciencepub.com |
| Enzymatic Resolution | Lipase PS from Pseudomonas cepacia | N-Acylation | Alicyclic β-amino esters | Good to excellent enantioselectivity (E > 100). | researchgate.net |
| Chemical Resolution | Pd(II) / Chiral Amino Acid Ligand | C-H Iodination | Arylalkylamines, β-amino acids | High selectivity (s up to 244). | nih.gov |
| Bienzymatic Resolution | Transaminase + Amino Acid Oxidase | Oxidative deamination | Racemic amines | Excellent ee (99%). | nih.gov |
Strategic Utility of S Methyl 3 Aminopentanoate As a Chiral Building Block
Incorporation into Peptide and Peptidomimetic Scaffolds
The incorporation of β-amino acids like (S)-methyl 3-aminopentanoate into peptide backbones gives rise to β-peptides and other peptidomimetics with unique structural and biological properties. Unlike their natural α-peptide counterparts, β-peptides often exhibit enhanced stability against enzymatic degradation by proteases, a crucial attribute for the development of therapeutic agents. The ethyl side chain at the chiral β-carbon of this compound can influence the conformational preferences of the resulting peptide, leading to the formation of well-defined secondary structures such as helices, sheets, and turns.
While direct and extensive examples of this compound incorporation into complex peptide scaffolds are not widely documented in readily available literature, the principles of β-peptide synthesis provide a clear framework for its application. The synthesis of β-peptides typically follows standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies, where the N-protected β-amino acid is sequentially coupled to a growing peptide chain.
Table 1: Potential Coupling Reactions for Incorporating this compound into Peptides
| Coupling Reagent | Activating Agent | Typical Solvent | Reaction Conditions |
| HBTU | HOBt, DIEA | DMF | Room Temperature |
| HATU | HOAt, DIEA | DMF | Room Temperature |
| DCC | HOBt | DCM/DMF | 0°C to Room Temperature |
| EDCI | HOBt | DCM/DMF | 0°C to Room Temperature |
This table represents common coupling conditions used in peptide synthesis and are applicable to β-amino acids like this compound.
The resulting peptidomimetics can be screened for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The defined stereochemistry of this compound is crucial in these applications, as the biological activity of peptides is often highly dependent on their three-dimensional structure.
Role in the Asymmetric Synthesis of Complex Natural Products
One of the most significant applications of this compound as a chiral building block is in the total synthesis of complex natural products. Its pre-defined stereocenter allows for the stereocontrolled construction of intricate molecular frameworks, obviating the need for a de novo asymmetric synthesis of that particular stereocenter.
A notable example is the total synthesis of the marine cytotoxic cyclic depsipeptide, obyanamide. In the synthesis of obyanamide, N-Boc-protected this compound was utilized as a key chiral fragment representing the β-amino acid residue within the natural product's macrocyclic structure. researchgate.net The synthesis involved the coupling of this chiral building block with other fragments, followed by macrolactamization to furnish the final complex molecule. This strategic use of this compound significantly simplified the synthetic route and ensured the correct stereochemistry at the C-3 position of the aminopentanoic acid residue. researchgate.net
Table 2: Key Synthetic Step in the Total Synthesis of Obyanamide
| Precursor 1 | Precursor 2 | Coupling Method | Product | Reference |
| N-Boc-(S)-3-aminopentanoic acid | Thiazole-containing fragment | Amide bond formation | Linear precursor of Obyanamide | researchgate.net |
The successful application of this compound in the synthesis of obyanamide highlights its value in natural product synthesis, where the efficient and stereoselective assembly of complex molecules is a primary objective.
Application in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and other bioactive compounds. This compound, with its amine and ester functionalities, is a suitable precursor for the synthesis of various chiral nitrogen-containing rings, such as piperidines, pyrrolidines, and β-lactams.
The synthesis of these heterocycles often involves the intramolecular cyclization of a suitably modified derivative of this compound. For instance, reductive amination of the corresponding δ-keto ester derived from the chiral β-amino ester could lead to the formation of substituted piperidines. Similarly, intramolecular amidation of a γ-functionalized derivative could yield chiral pyrrolidinones.
While specific examples detailing the direct conversion of this compound to a wide array of heterocycles are not extensively reported, the general synthetic strategies for heterocycle formation from β-amino esters are well-established.
Table 3: Potential Heterocyclic Scaffolds Derivable from this compound
| Heterocycle | Key Synthetic Transformation | Potential Biological Activity |
| Piperidine | Intramolecular reductive amination | CNS agents, alkaloids |
| Pyrrolidinone | Intramolecular amidation | Nootropics, various CNS targets |
| β-Lactam | Staudinger cycloaddition or related methods | Antibiotics, enzyme inhibitors |
The chirality of this compound is transferred to the resulting heterocyclic product, providing a straightforward entry into enantiomerically enriched scaffolds for drug discovery and development.
Contribution to the Stereoselective Synthesis of Bioactive Molecules
Beyond complex natural products, this compound can be employed in the stereoselective synthesis of a broader range of bioactive molecules, including enzyme inhibitors and receptor ligands. The β-amino acid structural motif is present in numerous pharmacologically active compounds, and the use of a chiral building block like this compound ensures the desired stereoisomer is obtained.
For example, β-amino esters are key components in the synthesis of certain dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. The stereochemistry of the β-amino acid is often critical for potent and selective inhibition of the enzyme. While direct synthesis of a marketed DPP-IV inhibitor using this compound is not explicitly documented, its structural features make it a relevant building block for the exploration of new chemical entities targeting this enzyme class.
The synthesis of such bioactive molecules would typically involve the functionalization of the amine or ester group of this compound, followed by its coupling to other molecular fragments to build the final drug candidate.
Exploitation in Tandem Reactions and Cascade Processes for Enhanced Complexity
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient strategies for the rapid construction of molecular complexity. The bifunctional nature of this compound makes it an attractive substrate for such processes.
For instance, the amine functionality can participate in an initial aza-Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate, still containing the ester group, could then undergo an intramolecular cyclization, such as a Dieckmann condensation or an amidation, to form a cyclic structure with multiple stereocenters. The stereochemistry of the final product would be directed by the stereocenter of the starting this compound.
While specific, well-documented examples of this compound in complex tandem or cascade reactions are limited in the available literature, its potential for such applications is clear based on the reactivity of β-amino esters.
Table 4: Plausible Tandem Reaction Involving this compound
| Reaction Type | Reactant 1 | Reactant 2 | Key Transformations | Potential Product |
| Aza-Michael/Cyclization | This compound | α,β-Unsaturated ester | 1,4-Conjugate addition, Intramolecular amidation | Chiral piperidinone derivative |
These types of reactions are highly sought after in modern synthetic chemistry for their elegance and efficiency, and chiral building blocks like this compound are key enablers of such strategies.
Chemical Transformations and Derivatization of S Methyl 3 Aminopentanoate
Regioselective Functionalization of the Amine Moiety
The primary amine group in (S)-methyl 3-aminopentanoate is a nucleophilic center that can be selectively functionalized through various reactions, such as acylation and alkylation, without affecting the methyl ester.
N-Acylation: The amine can be readily acylated to form amides. This is a fundamental transformation in peptide synthesis. The reaction typically involves treating the β-amino ester with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. Concurrent esterification and N-acetylation can also be achieved using reagents like triethyl orthoacetate. nih.gov For instance, the reaction of an amino acid ester with one equivalent of triethyl orthoacetate (TEOA) can yield the N-acetyl derivative successfully, even under moderate conditions. nih.gov
N-Alkylation: The synthesis of N-alkylated β-amino esters can be achieved through several methods, maintaining the integrity of the chiral center.
Reductive Amination: This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Base-Mediated Alkylation: Direct alkylation using alkyl halides in the presence of a base is another common strategy. For example, N-protected amino acids can be treated with sodium hydride and methyl iodide to produce N-methylated esters. monash.edu Ruthenium-catalyzed, base-free N-alkylation of amino acid esters using alcohols has also been developed, which shows excellent retention of stereochemistry. nih.govresearchgate.net
These regioselective modifications of the amine moiety are crucial for building more complex molecules and for the synthesis of peptidomimetics with altered properties. monash.edu
Transformations Involving the Methyl Ester Group
The methyl ester group of this compound can undergo several transformations, including hydrolysis, reduction, and conversion to amides, providing access to different classes of compounds.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (S)-3-aminopentanoic acid. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a solvent mixture like dioxane/water. chimia.ch For substrates containing acid-labile or base-labile protecting groups, milder, orthogonal conditions are required. For instance, using calcium(II) iodide as a protective agent allows for the saponification of Fmoc-protected amino esters without compromising the protecting group. nih.gov
Reduction: The ester can be reduced to the corresponding primary alcohol, (S)-3-aminopentan-1-ol. Common reducing agents for this transformation include lithium aluminum hydride (LAH) and borane (B79455) complexes like borane-dimethyl sulfide (B99878) (BMS). harvard.eduorgsyn.org Lithium borohydride (B1222165) (LiBH₄) is also effective for the selective reduction of esters in the presence of other functional groups like carboxylic acids or amides. harvard.edu
| Transformation | Reagent(s) | Product |
| Hydrolysis | LiOH, H₂O/Dioxane | (S)-3-Aminopentanoic acid |
| Hydrolysis (Fmoc-protected) | LiOH, CaI₂, H₂O/Dioxane | (S)-Fmoc-3-aminopentanoic acid nih.gov |
| Reduction | LiAlH₄ or BH₃•SMe₂ | (S)-3-Aminopentan-1-ol orgsyn.org |
Stereocontrolled Modifications of the Alkyl Side Chain
Modifications to the alkyl side chain of this compound, particularly at the α-carbon (C2), can be achieved with high stereocontrol through the formation of enolates. The alkylation of β-amino ester enolates proceeds with high diastereoselectivity. nih.gov
The process involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate exists in solution as aggregates, often hexamers, which can then react with an electrophile, like an alkyl halide. nih.govnih.gov The stereochemical outcome of the alkylation is influenced by the structure of the enolate aggregate and the reaction conditions. This methodology allows for the introduction of various substituents at the C2 position, leading to the synthesis of β-substituted β-amino acids with two defined stereocenters.
The general scheme for this transformation is as follows:
Formation of a lithium enolate from the N-protected β-amino ester using a strong lithium amide base.
Reaction of the enolate with an alkyl halide (R'-X) to form the Cα-alkylated product.
This approach is a powerful tool for creating complex chiral structures from simpler β-amino acid precursors. uwo.ca
Synthesis of Chiral Amides and Other Nitrogen-Containing Derivatives
This compound is a valuable precursor for the synthesis of chiral amides and β-peptides. β-Peptides are oligomers of β-amino acids that can adopt stable secondary structures, similar to α-peptides, making them of great interest in medicinal chemistry and materials science. nih.gov
The synthesis of β-peptides typically involves standard solid-phase or solution-phase peptide coupling methods. The carboxylic acid of one N-protected β-amino acid is activated and then coupled with the amine group of another β-amino acid ester. nih.gov
Direct amidation of the methyl ester can also be achieved by reacting it with an amine, often requiring a catalyst. For example, nickel/N-heterocyclic carbene (NHC) catalytic systems can facilitate the direct amidation of methyl esters in the absence of an external base. mdpi.com Borate esters like B(OCH₂CF₃)₃ have also been shown to be effective for the direct, protecting-group-free amidation of α-amino acids with a range of amines. tomsheppard.infoencyclopedia.pub
| Reaction | Reactants | Catalyst/Reagent | Product Type |
| Peptide Coupling | N-protected-(S)-3-aminopentanoic acid + β-amino acid ester | Coupling agents (e.g., HATU, HOBt) | β-Dipeptide |
| Direct Amidation | This compound + Amine (R-NH₂) | Ni(cod)₂/IPr or La-Na complex mdpi.com | Chiral β-Amide |
| Direct Amidation (from acid) | (S)-3-Aminopentanoic acid + Amine | B(OCH₂CF₃)₃ tomsheppard.info | Chiral β-Amide |
Beyond simple amides, other nitrogen-containing derivatives can be synthesized. For example, N-amination of the peptide backbone can create N-amino peptides, which have distinct conformational properties compared to their parent sequences. nsf.gov
Ester Exchange and Transamidation Reactions
Ester Exchange (Transesterification): The methyl ester group of this compound can be exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by acids, bases, or organometallic complexes. nih.gov The process is an equilibrium, often driven to completion by using the desired alcohol as a solvent. β-Amino esters are known to be activated for transesterification, and in some systems, the reaction can proceed without a catalyst. mdpi.com The reaction is particularly useful for modifying the ester group to suit specific synthetic needs or to alter the properties of the final molecule.
Transamidation Reactions: While less common than the direct amidation of esters, transamidation involves the exchange of an amine group in an amide with another amine. This transformation is challenging due to the stability of the amide bond but can be achieved using catalysts. The direct conversion of the methyl ester to an amide via reaction with an amine is a more direct and widely used approach, often referred to as amidation or aminolysis of the ester. mdpi.com Poly(β-amino ester)s, for example, can undergo degradation via transesterification with alcohols, a reaction catalyzed by unreacted amine groups within the polymer network. nih.gov
Advanced Methodologies and Innovative Approaches in S Methyl 3 Aminopentanoate Chemistry
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch synthesis to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, consistency, and scalability. Flow chemistry's inherent advantages, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely, are particularly beneficial for the synthesis of fine chemicals like (S)-Methyl 3-aminopentanoate. researchgate.net
In a continuous flow setup for the synthesis of a related compound, β-amino crotonate, reactants were mixed using a T-mixer and passed through a heated tubular reactor, achieving complete conversion in as little as 30 seconds. epo.org Such a system can be adapted for the production of this compound. For instance, a key synthetic step, such as the asymmetric reduction of a corresponding enamine or the hydrogenation of a β-enamino ester, could be performed in a packed-bed reactor containing a chiral catalyst. The continuous stream of reactants would pass through the catalyst bed, and the product would be collected downstream, allowing for uninterrupted production. thieme-connect.de
The integration of in-line purification methods, such as scavenger resins or liquid-liquid extraction units, can further streamline the process, delivering a high-purity product stream. thieme-connect.de This approach not only increases the space-time yield but also minimizes manual handling and the potential for operational errors, making it an ideal strategy for the industrial-scale synthesis of this compound. strath.ac.uk
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |
| Safety | Higher risk with exotherms and hazardous reagents | Inherently safer, small reaction volumes |
| Scalability | Difficult, often requires re-optimization | Straightforward, "scaling-out" by running longer |
| Process Control | Less precise control over parameters | Precise control of temperature, pressure, time |
| Product Consistency | Potential for batch-to-batch variability | High, steady-state operation ensures uniformity |
Green Chemistry Principles in Synthetic Routes (e.g., atom economy, solvent minimization)
Green chemistry principles provide a framework for designing chemical processes that are environmentally benign and sustainable. sigmaaldrich.com Key among these are atom economy, which maximizes the incorporation of reactant atoms into the final product, and the minimization of solvents and other auxiliary substances. acs.orgwordpress.com
Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction. jocpr.com The ideal reaction has a 100% atom economy, where all atoms of the reactants are found in the desired product. nih.gov Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions generate stoichiometric byproducts, lowering their efficiency. primescholars.com
For the synthesis of this compound, different routes can be compared based on their atom economy. A traditional route might involve the use of protecting groups and stoichiometric reagents, leading to significant waste. In contrast, a modern catalytic asymmetric hydrogenation of a suitable precursor would have a much higher atom economy.
Table 2: Atom Economy Comparison for a Hypothetical Synthesis Step
| Reaction Type | Reactants | Product | Byproducts | % Atom Economy |
| Stoichiometric Reduction | Precursor (200 g/mol ) + Reagent (150 g/mol ) | Product (131 g/mol ) | Waste (219 g/mol ) | 37.4% |
| Catalytic Hydrogenation | Precursor (129 g/mol ) + H₂ (2 g/mol ) | Product (131 g/mol ) | None | 100% |
| Note: Calculation based on the formula: (MW of product / Σ MW of all reactants) x 100. Catalysts are excluded from the calculation. wordpress.comlibretexts.org |
Solvent Minimization: Solvents account for a large portion of the mass intensity in many chemical processes and contribute significantly to waste and environmental impact. skpharmteco.comnih.gov The principles of green chemistry encourage the use of safer solvents or, ideally, solvent-free conditions. msu.edu Recent advancements in mechanochemistry, such as ball-milling, and continuous reactive extrusion have demonstrated the feasibility of performing reactions with minimal or no solvent, which could be applied to steps in the synthesis of this compound. nih.gov
Photochemical and Electrochemical Activations in Related Transformations
Photochemical and electrochemical methods offer powerful, reagent-free activation strategies for chemical transformations, often proceeding under mild conditions. These techniques provide alternative pathways for generating reactive intermediates without the need for harsh reagents or high temperatures. nih.gov
Photochemical Activation: Visible-light photoredox catalysis has emerged as a versatile tool in organic synthesis. It can facilitate the formation of radical intermediates that can participate in a wide range of bond-forming reactions. nih.govresearchgate.net For instance, a metal-free, energy-transfer-enabled photochemical method has been developed for the single-step synthesis of β-amino acid derivatives from simple alkenes. nih.gov This process involves the generation of a C-centered ester radical and an N-centered iminyl radical from a bifunctional oxime oxalate (B1200264) ester, which then add across the alkene. researchgate.net Applying such a strategy could provide a novel and direct route to this compound from a simple alkene precursor.
Electrochemical Synthesis: Electrochemistry allows for the precise control of redox potentials to drive chemical reactions. This technique has been successfully used for the synthesis of unnatural amino acids by modifying the side chains of natural ones like aspartic and glutamic acid. acs.orgnih.gov This is achieved through the electrochemical generation of radicals via decarboxylation of redox-active esters, which can then be coupled with various partners. nih.gov This approach could potentially be adapted to functionalize a precursor molecule to generate the desired pentanoate structure.
Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly efficient tools for building molecular complexity. mdpi.com They adhere to green chemistry principles by reducing the number of synthetic steps, minimizing purification needs, and saving time and resources.
The Mannich reaction is a classic example of an MCR that produces β-amino carbonyl compounds. organic-chemistry.org Modern variations of this reaction, using pre-formed imines or in-situ generated imines, can be employed to synthesize β-amino esters. A potential MCR approach to this compound could involve the reaction of an aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal (B89532), catalyzed by a chiral Lewis acid to ensure stereocontrol.
Another relevant MCR is the Hantzsch pyridine (B92270) synthesis, which demonstrates the power of combining multiple components to create complex heterocyclic structures. mdpi.com While not directly producing the target compound, the principles of MCRs can inspire the design of novel, convergent synthetic routes to this compound and its derivatives.
Immobilized Catalytic Systems for Reagent Recovery and Reusability
The use of expensive, and often toxic, metal catalysts or complex organocatalysts in asymmetric synthesis necessitates their efficient recovery and reuse to ensure economic viability and sustainability. researchgate.net Immobilizing the catalyst on a solid support (such as a polymer, silica, or magnetic nanoparticles) facilitates its separation from the reaction mixture through simple filtration or magnetic decantation. researchgate.net
Table 3: Comparison of Homogeneous vs. Immobilized Catalysis
| Feature | Homogeneous Catalyst | Immobilized (Heterogeneous) Catalyst |
| Activity/Selectivity | Often higher and more established | Can be affected by support and linker |
| Catalyst Separation | Difficult (e.g., chromatography, distillation) | Easy (e.g., filtration, centrifugation) |
| Reusability | Generally not reusable | High potential for multiple reuse cycles |
| Process Type | Primarily batch | Suitable for both batch and continuous flow |
| Product Contamination | Potential for catalyst leaching into product | Minimized, leading to higher product purity |
The development of robust immobilized catalysts is a critical step toward creating truly sustainable and industrially scalable processes for the production of chiral molecules like this compound. researchgate.net
Computational and Mechanistic Insights into S Methyl 3 Aminopentanoate Reactions
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. For (S)-methyl 3-aminopentanoate, DFT studies can map out the potential energy surface for various transformations, such as N-acylation, N-alkylation, or ester aminolysis. researchgate.net These calculations allow for the precise location of transition state structures, which are critical for understanding reaction kinetics and selectivity. By determining the activation energies, researchers can predict the feasibility of a proposed reaction pathway. smu.edu
For example, in a reaction involving the aminolysis of the methyl ester, DFT can be used to compare a concerted mechanism with a stepwise pathway involving a tetrahedral intermediate. researchgate.net The calculations would reveal the geometries of the transition states and the relative energy barriers for each step. mdpi.com Such studies provide atomistic detail on bond formation and cleavage processes. smu.edu This insight is crucial for optimizing reaction conditions (e.g., temperature, catalyst) to favor the desired outcome. DFT has been successfully used to investigate the conformations of β-amino acids and the role of intramolecular hydrogen bonding, which can significantly influence reactivity. scirp.org
Table 1: Hypothetical DFT Data for a Reaction Pathway of this compound
| Structure | Description | Relative Free Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |
| Reactants | This compound + Electrophile | 0.0 | N/A |
| TS1 | First Transition State | +20.5 | -450.2 |
| Intermediate | Tetrahedral Adduct | -3.7 | N/A |
| TS2 | Second Transition State | +15.8 | -289.5 |
| Products | N-Substituted Product + Methanol | -18.2 | N/A |
Note: This table contains representative hypothetical data.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
While DFT provides static information about specific points on a potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape in different solvent environments. arxiv.org These simulations track the atomic motions over time, revealing the most populated conformations and the energy barriers for interconversion between them.
The conformation of this compound can directly impact its reactivity. For instance, certain conformations might sterically hinder the approach of a reactant to the amine or ester group, while others might be pre-organized for reaction. MD simulations can quantify these effects and help predict how the molecule will behave in a reaction mixture. nih.gov They are also used to study the self-assembly of molecules into larger structures and to understand intermolecular interactions that can precede a chemical reaction. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies in Derivative Design
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with a specific activity, such as reaction rate or biological potency. researchgate.net In the context of this compound, QSAR can be a powerful tool for the rational design of new derivatives.
To perform a QSAR study, a library of derivatives would be created by systematically modifying the parent structure (e.g., adding various substituents to the nitrogen atom). The desired activity for each compound would be measured experimentally. Then, a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic properties) are calculated for each molecule. Statistical methods are used to build a mathematical model that links these descriptors to the observed activity. nih.gov This model can then be used to predict the activity of virtual, not-yet-synthesized compounds, guiding synthetic efforts toward molecules with enhanced properties and minimizing unnecessary experiments. nih.gov
Table 2: Example Descriptors Used in a QSAR Model for this compound Derivatives
| Derivative Substituent | LogP (Hydrophobicity) | Dipole Moment (Debye) | Steric Hindrance (Es) | Observed Activity (IC₅₀, µM) |
| -H | 0.85 | 2.1 | 0.00 | 50.2 |
| -CH₃ | 1.35 | 2.3 | -1.24 | 35.8 |
| -C₆H₅ | 2.90 | 2.8 | -2.55 | 12.1 |
| -CF₃ | 1.87 | 3.5 | -2.40 | 8.5 |
Note: This table contains representative hypothetical data.
Stereochemical Models for Predicting Enantioselectivity and Diastereoselectivity
Controlling stereochemistry is paramount when using a chiral molecule like this compound. Stereochemical models, often supported by computational calculations, are used to rationalize and predict the stereochemical outcome of reactions. These models consider the three-dimensional arrangement of the substrate, reagents, and catalyst in the transition state to explain why one stereoisomer is formed preferentially over another.
For reactions where this compound is a substrate, its existing stereocenter can direct the formation of new stereocenters, a process known as substrate-controlled diastereoselectivity. For instance, in an aldol reaction involving an enolate derived from the molecule, models like the Felkin-Anh model can be invoked to predict the facial selectivity of the electrophilic attack. In catalyst-controlled reactions, the model would focus on the interactions between the substrate and the chiral catalyst. A study on diastereoselective C-H amination using chiral sulfamate esters developed a predictive chair-like transition state model to rationalize the observed stereochemical induction. acs.org Such models are crucial for designing highly stereoselective synthetic routes. nih.gov
Spectroscopic Characterization Techniques for Elucidating Reaction Mechanisms (e.g., operando IR, NMR)
While computational methods provide theoretical predictions, they must be validated by experimental evidence. Advanced spectroscopic techniques, especially operando methods, are vital for this purpose. Operando spectroscopy involves monitoring a catalytic reaction under actual working conditions, simultaneously measuring catalytic performance and acquiring spectroscopic data. wikipedia.org This approach aims to establish direct relationships between the structure of catalytic species and their reactivity. ethz.ch
For reactions involving this compound, operando Fourier-transform infrared (FTIR) spectroscopy can track the concentrations of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies (e.g., C=O stretch, N-H bend). researchgate.net Similarly, operando Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species present in the reaction mixture and can be used to follow reaction kinetics. rsc.org These techniques provide crucial data for identifying reaction intermediates and validating proposed mechanisms derived from computational studies. nih.gov
Future Research Directions and Untapped Potential of S Methyl 3 Aminopentanoate
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The synthesis of enantiomerically pure β-amino acids is a pivotal task in organic and bioorganic chemistry due to their role in creating peptidomimetics with enhanced biological properties. nih.govacs.org While various strategies exist for the synthesis of β-amino acids, the development of new, highly efficient catalytic systems remains a contemporary field of research. nih.govhilarispublisher.com Future work on (S)-Methyl 3-aminopentanoate will likely focus on discovering and optimizing novel catalysts that can deliver high yields and exceptional enantioselectivity under mild and sustainable conditions.
Key areas for exploration include:
Transition Metal Catalysis: Research into novel rhodium and ruthenium-based homogeneous catalysts, which have shown promise in the hydrogenation of enamines, could be expanded. hilarispublisher.com The development of new chiral mono- and bi-dentate phosphorous ligands for these metals may lead to improved catalytic efficiency and selectivity in the synthesis of β-amino acid derivatives. hilarispublisher.com
Organocatalysis: Proline-catalyzed additions of aldehydes to protected imines have proven effective for producing syn-adducts with excellent stereoselectivity. hilarispublisher.com Future studies could explore a broader range of organocatalysts for the asymmetric synthesis of this compound precursors.
Phase-Transfer Catalysis: The use of spirocyclic binaphthyl-based ammonium (B1175870) salts, such as Maruoka's catalysts, has been successful in the asymmetric α-halogenation of masked β-amino acid derivatives. nih.govacs.org Investigating similar phase-transfer catalysts for other types of enantioselective transformations could yield novel synthetic routes.
| Catalytic System | Potential Transformation for this compound Synthesis | Key Research Goal |
| Chiral Rhodium/Ruthenium Complexes | Asymmetric hydrogenation of enamines or β-enamino esters | Higher turnover numbers and enantioselectivity |
| Chiral Proline Derivatives | Asymmetric Mannich reactions | Broadening substrate scope and catalyst recyclability |
| Spirocyclic Ammonium Salts | Enantioselective alkylation or functionalization | Application to a wider range of electrophiles |
| Biocatalysis (e.g., Transaminases) | Asymmetric amination of β-keto esters | Improving enzyme stability and process scalability |
Integration into Materials Science for Chiral Polymer or Ligand Development
The unique stereochemistry of this compound makes it an attractive monomer for the synthesis of novel chiral polymers and a foundational element for sophisticated chiral ligands.
Chiral Polymers: As a bifunctional molecule (containing both an amine and an ester group), it can be incorporated into polyamide or polyester (B1180765) backbones. Future research could focus on creating polymers with helical structures or specific recognition sites, driven by the chirality of the monomer. Such materials could find applications in chiral chromatography, enantioselective separations, and as functional thin films. The presence of β-amino ester groups can also be used to design materials with controlled degradation properties. mdpi.com
Chiral Ligands: Amino acids and peptides are readily available biomolecules that can serve as effective chiral ligands in transition metal catalysis. mdpi.com this compound can be used as a scaffold to build more complex bidentate or tridentate ligands. These new ligands could be screened for efficacy in various metal-catalyzed reactions, such as asymmetric C-H functionalization, additions of organozinc reagents to imines, and cross-coupling reactions. mdpi.com
| Material Type | Potential Application | Key Research Direction |
| Chiral Polyamides/Polyesters | Enantioselective separation media, chiral sensors | Controlled polymerization to achieve high molecular weight and defined secondary structures |
| Photopolymerizable Vitrimers | Reprocessable and degradable thermosets | Optimization of network design using β-amino ester crosslinkers for tunable properties mdpi.com |
| Bidentate Chiral Ligands (e.g., N,O-ligands) | Asymmetric catalysis (e.g., Pd, Cu, Zr-catalyzed reactions) | Synthesis of ligand libraries and screening for high catalytic activity and enantioselectivity mdpi.com |
Application in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the complex structures formed through non-covalent interactions. longdom.org The principles of molecular recognition, where molecules selectively bind based on complementary shapes and functionalities, are central to this field. longdom.orgresearchgate.net
The chiral and functional nature of this compound makes it an excellent candidate for building blocks in supramolecular systems. Future research could explore its use in:
Host-Guest Chemistry: Designing macrocyclic hosts that incorporate the this compound structure to selectively bind specific guest molecules. The chirality of the host could enable the enantioselective recognition of chiral guests, such as other amino acid derivatives or pharmaceuticals. nih.gov
Self-Assembling Systems: Amino acids and their derivatives are known to self-assemble into well-ordered nanostructures like fibers, ribbons, and gels. mdpi.com Research into the self-assembly of chemically modified this compound could lead to new "soft materials" with applications in drug delivery and tissue engineering.
Chiral Sensors: Integrating the compound into sensor arrays where its specific binding to an analyte produces a detectable signal. The enantioselectivity would be key for distinguishing between enantiomers of a target molecule.
Development of High-Throughput Screening Methodologies for New Reactions
High-throughput screening (HTS), or high-throughput experimentation (HTE), is a powerful technique that utilizes automation and multi-well plates to run a large number of reactions in parallel. sigmaaldrich.comyoutube.com This approach accelerates the discovery of new reactions and the optimization of existing ones by efficiently screening vast arrays of catalysts, substrates, and conditions. youtube.com
Future progress will depend on developing HTS methodologies specifically for reactions involving this compound. This could involve:
Catalyst Discovery: Rapidly screening libraries of potential catalysts (e.g., metal-ligand complexes, organocatalysts) for new transformations that use this compound as a substrate or a chiral auxiliary.
Reaction Optimization: Using automated platforms to quickly identify the optimal solvents, temperatures, and reagent concentrations for a given reaction, minimizing the use of precious reagents. youtube.com
Enantiomeric Excess Determination: Integrating sensitive and robust fluorescence-based assays for the high-throughput determination of enantiomeric excess (e.e.). nih.gov Such assays can be based on the dynamic self-assembly of the analyte with chiral fluorescent ligands, allowing for real-time evaluation of asymmetric reactions in 384-well plates. nih.gov
Synergistic Approaches Combining Chemical Synthesis with Biotechnological Methods
The interface between chemical synthesis and biotechnology offers powerful tools for producing complex chiral molecules. Biocatalysis, the use of enzymes to catalyze chemical reactions, can provide unparalleled stereoselectivity under mild conditions. mdpi.com
Future synthetic strategies for this compound and its derivatives could benefit from a synergistic approach:
Enzymatic Key Steps: Employing enzymes like imine reductases or transaminases for the crucial stereoselective amination step to form the chiral amine center. Subsequent chemical steps, such as esterification or further functionalization, can then be used to complete the synthesis. mdpi.com
Chemoenzymatic Cascades: Designing one-pot reactions where an enzymatic transformation is followed by a chemical one, avoiding the need for intermediate purification steps. This approach improves efficiency and reduces waste.
Engineered Enzymes: Using directed evolution to engineer enzymes with enhanced stability, activity, and specificity for non-natural substrates related to this compound, thereby expanding the scope of accessible chiral building blocks.
By pursuing these research avenues, the scientific community can significantly broaden the applicability of this compound, transforming it from a simple chiral building block into a key component in the development of next-generation catalysts, materials, and synthetic methodologies.
Q & A
Q. What synthetic methodologies are commonly employed for the enantioselective preparation of (S)-Methyl 3-Aminopentanoate?
Q. How can researchers validate the purity and stereochemical integrity of this compound?
- Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 210 nm. Stereochemical validation requires chiral chromatography (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy . Mass spectrometry (ESI-MS) confirms molecular weight (theoretical m/z: 146.18 for C₆H₁₃NO₂). Contaminants (e.g., unreacted precursors) are identified using GC-MS .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Stability studies should replicate conflicting conditions (e.g., pH 2–12, 25–40°C) with controlled buffers. Use NMR (¹H/¹³C) to track degradation products (e.g., hydrolysis to 3-aminopentanoic acid) . Conflicting data often arise from impurities or solvent interactions; thus, ultra-pure solvents and inert atmospheres (N₂/Ar) are critical. For reproducibility, follow ICH Q1A guidelines for accelerated stability testing .
Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like γ-aminobutyric acid (GABA) receptors. Compare (S)- and (R)-enantiomers using in vitro assays (e.g., competitive binding with radiolabeled ligands). Stereospecificity is quantified via IC₅₀ values . Challenges include reconciling computational predictions with wet-lab data due to dynamic protein conformations.
Q. What analytical techniques differentiate this compound from its structural analogs (e.g., 3-Aminopentanoic acid methyl ester isomers)?
- Methodological Answer : Use 2D-NMR (COSY, HSQC) to assign stereocenters and substituent positions. IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) versus carboxylic acids (~1700 cm⁻¹). X-ray crystallography provides definitive structural confirmation but requires high-quality crystals . For rapid screening, compare retention times in chiral LC-MS .
Contradiction Analysis & Best Practices
Q. How should researchers address discrepancies in reported melting points or solubilities of this compound?
- Methodological Answer : Discrepancies often stem from polymorphic forms or hygroscopicity. Characterize polymorphs via PXRD and DSC. Solubility studies must standardize solvents (e.g., USP purified water) and temperatures. Cross-validate data using independent labs or databases like PubChem . Document all experimental parameters (e.g., heating rate in DSC) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
